Head-to-Head: Alkylthio-Substituted Hexadecamer Exhibits p-Type Semiconductor Behavior While Alkyl Counterpart Is Not Electroactive
In a direct comparison of regioregular head-to-head substituted thiophene hexadecamers, the alkylthio-substituted variant (derived from 2-(hexylthio)thiophene) functions as a p-type semiconductor, whereas the alkyl-substituted counterpart, synthesized and tested under identical conditions, shows no electroactivity [1].
| Evidence Dimension | Semiconductor behavior in field-effect transistors |
|---|---|
| Target Compound Data | P-type semiconductor |
| Comparator Or Baseline | Alkyl-substituted thiophene hexadecamer |
| Quantified Difference | Qualitative: Semiconductor vs. Non-electroactive |
| Conditions | Field-effect transistor device measurements on hexadecamers |
Why This Matters
This demonstrates that the alkylthio substituent is not merely a solubility handle but fundamentally enables charge transport, a critical differentiator for any application in organic electronics.
- [1] Di Maria, F.; Gazzano, M.; Zanelli, A.; Gigli, G.; Loiudice, A.; Rizzo, A.; Biasiucci, M.; Salatelli, E.; D'Angelo, P.; Barbarella, G. Synthesis and Photovoltaic Properties of Regioregular Head-to-Head Substituted Thiophene Hexadecamers. Macromolecules 2012, 45, 8284-8291. View Source
